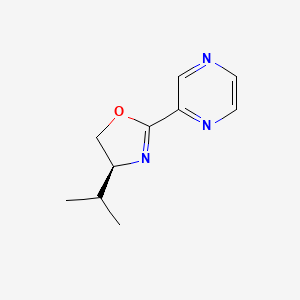

(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

Description

(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a pyrazine heterocycle at the 2-position and an isopropyl group at the 4-position of the oxazoline ring. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g/mol (CAS: 1632140-88-5) . This compound is synthesized via cyclocondensation reactions involving chiral amino alcohols and pyrazinecarboxylic acid derivatives, typically achieving high enantiomeric excess (e.g., 97% purity and 99% ee) .

Oxazoline ligands like this are pivotal in asymmetric catalysis due to their ability to coordinate transition metals (e.g., Cu, Pd) and induce enantioselectivity in reactions such as Friedel-Crafts alkylations and cross-couplings . The pyrazine moiety, being electron-deficient, enhances the ligand’s π-accepting capacity, while the isopropyl group provides moderate steric bulk to influence substrate orientation .

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMSXIFDZOUXRX-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole and pyrazine derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the oxazole or pyrazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydrooxazole compounds.

Scientific Research Applications

(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of pain and inflammation.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For example, it may act as a modulator of sodium channels, influencing the transmission of pain signals. The compound’s structure allows it to bind to these targets with high affinity, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Variations

The table below compares key structural features, electronic properties, and applications of (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole with analogous compounds:

Key Findings from Comparative Studies

Electronic Effects: The pyrazine ring in the target compound offers stronger π-acidity compared to pyridine or quinoline derivatives, making it suitable for stabilizing electron-rich metal centers in Cu(II)-catalyzed reactions . The trifluoromethyl group in CAS 1416820-34-2 significantly enhances electrophilicity, improving catalytic efficiency in reactions requiring charge polarization (e.g., asymmetric aldol additions) .

Steric Influence: Quinoline derivatives (e.g., CAS 226387-11-7) exhibit greater steric bulk, which can hinder substrate access but improve enantioselectivity in sterically demanding reactions . tert-Butyl substituents (e.g., CAS A723430) provide superior steric shielding compared to isopropyl, critical for suppressing unwanted side reactions in crowded catalytic environments .

Stereochemical Impact :

- The (S)-configuration in the target compound has been shown to yield higher enantiomeric excess (up to 99% ee) in Friedel-Crafts alkylations compared to (R)-isomers, which often show reduced selectivity .

Catalytic Performance: Pyrazine-based ligands (e.g., 1632140-88-5) outperform pyridine analogs in Cu-mediated asymmetric cyclopropanations due to their superior electronic tuning .

Biological Activity

Overview

(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound notable for its oxazole and pyrazine components. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula : C₁₀H₁₃N₃O

- Molecular Weight : 191.22 g/mol

- CAS Number : 1632140-88-5

The biological activity of (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate sodium channels, which play a vital role in pain transmission. This modulation can lead to analgesic effects, making it a candidate for pain management therapies.

Antimicrobial Properties

Studies have shown that (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as an alternative treatment for resistant infections.

- Cancer Cell Proliferation : In an investigation published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. It was found to significantly reduce cell viability in MCF-7 and A549 cells, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Research Findings

Research into (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole continues to expand, with ongoing studies focusing on:

- Synergistic Effects : Investigating the potential synergistic effects when combined with existing antibiotics or chemotherapeutics.

- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity to optimize efficacy and reduce toxicity.

Q & A

Q. What are the optimized synthetic routes for (S)-4-isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole, and what factors influence enantiomeric purity?

Methodological Answer: Synthesis typically involves cyclization of chiral precursors like (S)-amino alcohols with pyrazine derivatives. Key variables include:

- Catalyst selection : Chiral Brønsted acids or metal catalysts (e.g., Zn(OTf)₂) improve enantioselectivity.

- Reaction conditions : Temperature (60–80°C) and solvent polarity (e.g., toluene vs. DCM) affect yield and stereochemical outcomes .

- Purification : Use of chiral stationary phases in HPLC or recrystallization to isolate the (S)-enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS .

Q. How can the physicochemical properties (e.g., LogP, solubility) of this compound be experimentally determined?

Methodological Answer:

- LogP : Measure via shake-flask method (partitioning between octanol/water) or HPLC-based retention time correlation with reference standards .

- Solubility : Use UV-Vis spectroscopy or nephelometry in buffers (pH 1–7.4) under controlled temperature. For low solubility, employ co-solvents (e.g., DMSO) with correction for solvent effects .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

- NMR : Assign stereochemistry using ¹H-¹H NOESY to confirm spatial proximity of isopropyl and pyrazine groups. ¹³C NMR detects dihydrooxazole ring conformation .

- X-ray crystallography : Resolve absolute configuration; compare experimental data with Cambridge Structural Database entries .

- IR spectroscopy : Identify characteristic C=N (1650–1600 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data during asymmetric synthesis?

Methodological Answer:

- Replicate conditions : Ensure consistent catalyst loading, solvent drying, and inert atmosphere.

- Mechanistic studies : Use DFT calculations to model transition states and identify steric/electronic factors influencing enantioselectivity .

- Cross-validation : Compare results with alternative methods (e.g., enzymatic resolution) or literature data on analogous dihydrooxazoles .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly antimicrobial or enzyme-inhibitory effects?

Methodological Answer:

- In vitro assays : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assay .

- Enzyme inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Molecular docking (AutoDock Vina) predicts binding modes to pyrazine and oxazole motifs .

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze degradation via LC-MS/MS .

Q. How can researchers address discrepancies in crystallographic vs. spectroscopic data for stereochemical assignments?

Methodological Answer:

- Multi-technique validation : Cross-reference X-ray data with NMR (e.g., J-coupling constants) and electronic circular dichroism (ECD) spectra.

- Twinned crystals : Re-crystallize under varied conditions (e.g., slow evaporation vs. diffusion) to minimize twinning artifacts .

- Computational support : Compare experimental ECD with time-dependent DFT (TD-DFT) simulations to confirm absolute configuration .

Q. What advanced methods are recommended for studying reaction mechanisms in dihydrooxazole synthesis?

Methodological Answer:

- Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., cyclization vs. nucleophilic attack) .

- In situ monitoring : ReactIR or HPLC-MS tracks intermediate formation in real-time.

- Isotopic labeling : ¹⁵N or ¹³C labeling of pyrazine to trace regioselectivity in ring closure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.